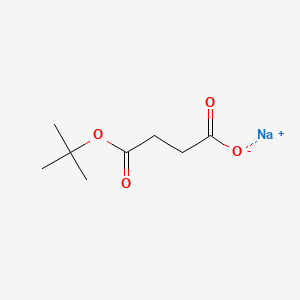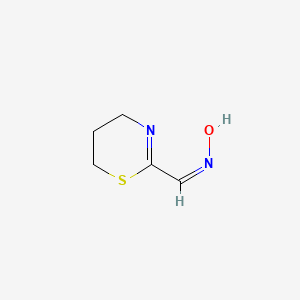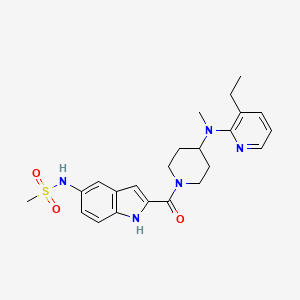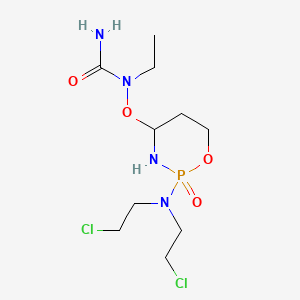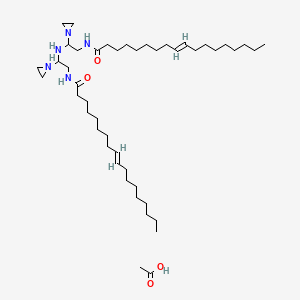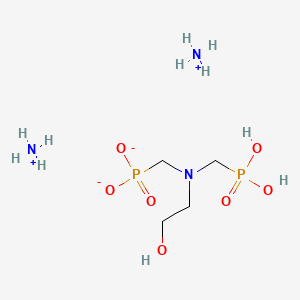
Diammonium dihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of EINECS 283-705-8 involves various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthesis: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.
Reaction Conditions: Conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction and minimize by-products.
Industrial Production: Large-scale production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
EINECS 283-705-8 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under specific conditions.
Common Reagents and Conditions: These reactions often require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
EINECS 283-705-8 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical syntheses.
Biology: May be used in biochemical assays or as a probe in molecular biology studies.
Industry: Utilized in the production of materials, coatings, or other industrial products.
Mechanism of Action
The mechanism of action of EINECS 283-705-8 involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: The compound may influence metabolic pathways, signal transduction, or other cellular processes.
Comparison with Similar Compounds
EINECS 283-705-8 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as EINECS 203-622-2 (cyclohexyl bromide) or EINECS 202-293-2 (phenyl benzoate).
Properties
CAS No. |
84696-97-9 |
|---|---|
Molecular Formula |
C4H19N3O7P2 |
Molecular Weight |
283.16 g/mol |
IUPAC Name |
diazanium;[2-hydroxyethyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C4H13NO7P2.2H3N/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);2*1H3 |
InChI Key |
VSBAYBKIVFSFPR-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


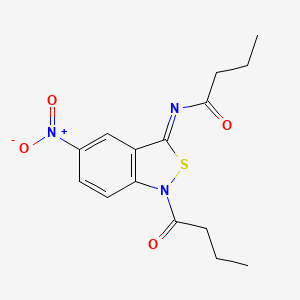

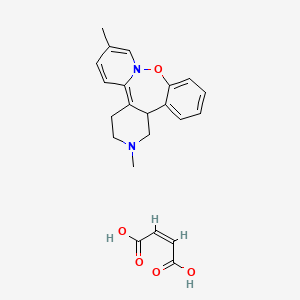
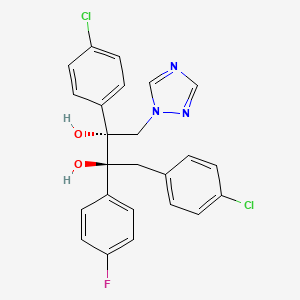
![(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B12694114.png)
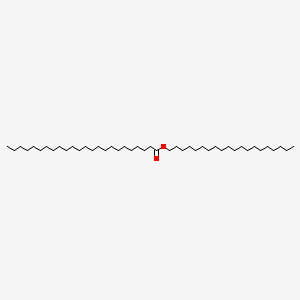
![N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride](/img/structure/B12694133.png)

![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)
